6-[(2Z)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with careful control of pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
6-[(2Z)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-[(2Z)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: shares similarities with other triazine derivatives, such as melamine and cyanuric acid.
Melamine: Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid: Used in the synthesis of herbicides and disinfectants.
Properties
Molecular Formula |
C17H15Cl2N7 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H15Cl2N7/c1-20-15-23-16(22-12-7-3-2-4-8-12)25-17(24-15)26-21-10-11-6-5-9-13(18)14(11)19/h2-10H,1H3,(H3,20,22,23,24,25,26)/b21-10- |
InChI Key |
VFOWWXPQLIHDIJ-FBHDLOMBSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C\C2=C(C(=CC=C2)Cl)Cl)NC3=CC=CC=C3 |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C(=CC=C2)Cl)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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